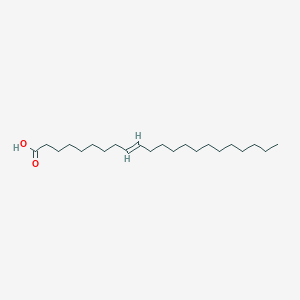

(E)-Docos-9-enoic acid

Description

Structure

2D Structure

Properties

CAS No. |

14134-53-3 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

(E)-docos-9-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h13-14H,2-12,15-21H2,1H3,(H,23,24)/b14-13+ |

InChI Key |

IABRXGNOPGPXAW-BUHFOSPRSA-N |

SMILES |

CCCCCCCCCCCCC=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCCCCCC(=O)O |

Synonyms |

9-Docosenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Clarifying the Isomers - (E)-Docos-9-enoic Acid vs. (Z)-Docos-9-enoic Acid

An In-Depth Technical Guide on (E)-Docos-9-enoic Acid in Plants for Researchers, Scientists, and Drug Development Professionals.

This compound, also known as brassidic acid, is the trans isomer of docos-9-enoic acid. It is crucial to distinguish it from its more common cis isomer, (Z)-docos-9-enoic acid, which is widely known as erucic acid. While erucic acid is a well-documented natural component of the seed oils of many plants in the Brassicaceae family (e.g., rapeseed and mustard), evidence for the natural occurrence of significant quantities of brassidic acid in plants is currently lacking in the scientific literature.

Some sources incorrectly use the names erucic acid and brassidic acid interchangeably. However, brassidic acid is most commonly described as a derivative of erucic acid, obtainable through chemical isomerization or as a byproduct of the hydrogenation of erucic acid. This guide provides a comprehensive overview of the current knowledge, focusing on the closely related and naturally abundant erucic acid as a reference, and details the analytical methodologies required for the identification and quantification of this compound, should it be present in trace amounts or as a result of processing.

Natural Sources of Docos-9-enoic Acid in Plants

While direct evidence for natural plant sources of this compound is not available, its cis-isomer, erucic acid, is found in high concentrations in the seeds of various plants, particularly within the Brassicaceae family. The following table summarizes the quantitative data for erucic acid in several plant species. This data is provided as a reference for researchers interested in very-long-chain fatty acids from natural sources.

Table 1: Quantitative Data for (Z)-Docos-9-enoic Acid (Erucic Acid) in Various Plant Seeds

| Plant Species | Family | Plant Part | Erucic Acid Content (% of total fatty acids) |

| Brassica napus (Rapeseed) | Brassicaceae | Seed Oil | 20 - 54% in high-erucic acid varieties[1] |

| Brassica juncea (Mustard) | Brassicaceae | Seed Oil | ~42%[1] |

| Erysimum spp. (Wallflower) | Brassicaceae | Seed Oil | High concentrations reported[1] |

| Sinapis alba | Brassicaceae | Seed | Data available[2] |

| Tropaeolum majus (Nasturtium) | Tropaeolaceae | Seed Oil | Up to 80%[2][3] |

| Limnanthes alba (Meadowfoam) | Limnanthaceae | Seed Oil | Contains very-long-chain fatty acids, though not primarily erucic acid[3] |

Biosynthesis of Docos-9-enoic Acid in Plants

The biosynthesis of very-long-chain monounsaturated fatty acids like docos-9-enoic acid occurs in the endoplasmic reticulum through a series of elongation and desaturation steps, starting from oleic acid (18:1). The key enzymes involved are fatty acid elongases (FAEs) and desaturases (FADs). The pathway below illustrates the formation of the common cis-isomer, erucic acid. The potential, though not naturally occurring, conversion to the trans-isomer is also indicated.

Caption: Biosynthesis of (Z)-Docos-9-enoic acid and its relation to the (E)-isomer.

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in a plant matrix would require robust analytical methods capable of separating it from other fatty acids, especially its cis-isomer. The following protocols are based on standard methods for fatty acid analysis.

Lipid Extraction

A common method for extracting total lipids from plant seeds is a modified Bligh and Dyer method.

-

Materials: Chloroform, Methanol, 0.9% NaCl solution, Glass homogenizer, Centrifuge.

-

Protocol:

-

Grind a known weight of dried plant seed material to a fine powder.

-

Homogenize the powder in a mixture of chloroform:methanol (1:2, v/v).

-

Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by Gas Chromatography (GC), fatty acids are typically converted to their more volatile methyl esters.

-

Materials: 0.5 M KOH in methanol, 14% Boron trifluoride (BF3) in methanol, Hexane, Saturated NaCl solution.

-

Protocol:

-

Dissolve the dried lipid extract in a small volume of hexane.

-

Add 0.5 M KOH in methanol and vortex for 30 seconds for saponification.

-

Add 14% BF3 in methanol, cap the tube tightly, and heat at 100°C for 5 minutes for methylation.

-

Cool the tube to room temperature and add hexane and saturated NaCl solution.

-

Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is the standard technique for separating and quantifying FAMEs. A capillary column with a polar stationary phase is essential for separating cis and trans isomers.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Column: A highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm) is recommended for optimal separation of geometric isomers.

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split/splitless injector, typically at 250°C.

-

Oven Temperature Program: A slow temperature gradient is crucial for isomer separation. For example: initial temperature of 140°C for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.

-

MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

-

Identification: FAMEs are identified by comparing their retention times with those of authentic standards and their mass spectra with libraries (e.g., NIST). This compound methyl ester would have the same mass spectrum as the (Z)-isomer, so identification relies on chromatographic separation.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte with that of an internal standard (e.g., heptadecanoic acid, C17:0) added before the extraction.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of fatty acids from plant material.

Caption: General experimental workflow for fatty acid analysis from plant seeds.

Conclusion

While this compound (brassidic acid) is a known fatty acid, current scientific literature does not support its significant natural occurrence in plants. It is primarily considered a synthetic derivative of its naturally abundant cis-isomer, erucic acid. For researchers in drug development and related fields, the focus for natural sourcing of C22:1 fatty acids should remain on erucic acid from plants in the Brassicaceae family. The analytical protocols detailed in this guide provide a robust framework for the precise identification and quantification of very-long-chain fatty acids, including the critical separation of cis and trans isomers, which is essential for any investigation into the potential presence of trace amounts of this compound in natural or processed plant-derived products.

References

- 1. Erucic acid - Wikipedia [en.wikipedia.org]

- 2. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

The Metabolic Fate of (E)-Docos-9-enoic Acid: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the cellular metabolism of (E)-Docos-9-enoic acid is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established metabolic pathways of structurally similar very-long-chain fatty acids (VLCFAs) and trans-fatty acids. The presented quantitative data and experimental protocols are derived from studies on related compounds and are intended to serve as a predictive framework and methodological resource.

Introduction

This compound is a monounsaturated very-long-chain fatty acid (VLCFA) with a 22-carbon backbone and a single double bond in the trans configuration at the ninth carbon. As a trans-fatty acid, its metabolic processing is anticipated to differ from its cis-isomers and saturated counterparts, potentially influencing cellular lipid homeostasis, energy metabolism, and signaling pathways. This technical guide synthesizes the current understanding of VLCFA and trans-fatty acid metabolism to project the likely cellular roles of this compound. It is intended for researchers, scientists, and drug development professionals investigating lipid metabolism and its therapeutic modulation.

Predicted Cellular Metabolism of this compound

The metabolic journey of this compound within the cell is expected to involve activation, elongation, desaturation, and catabolism through β-oxidation. The trans-configuration of the double bond is a critical determinant of its interaction with metabolic enzymes.

Activation and Cellular Uptake

Upon entering the cell, this compound must be activated to its coenzyme A (CoA) thioester, (E)-docos-9-enoyl-CoA, by an acyl-CoA synthetase. This activation is a prerequisite for its participation in most metabolic pathways.

Elongation and Desaturation

VLCFAs are substrates for elongase and desaturase enzymes, which modify their chain length and degree of saturation. It is plausible that (E)-docos-9-enoyl-CoA could be a substrate for fatty acid elongases (ELOVLs), potentially leading to the formation of longer-chain trans-fatty acids. However, the efficiency of this process for trans-isomers is generally lower than for cis-isomers. Similarly, desaturase enzymes, which introduce additional double bonds, may act on this fatty acid, though the presence of a trans-double bond can influence substrate specificity and reaction rates.

Catabolism via β-Oxidation

The primary catabolic fate of fatty acids is β-oxidation. Due to its chain length, the initial breakdown of (E)-docos-9-enoyl-CoA is predicted to occur in peroxisomes, as mitochondria are less efficient at oxidizing VLCFAs. Peroxisomal β-oxidation will shorten the carbon chain, and the resulting medium-chain fatty acyl-CoA can then be further oxidized in the mitochondria. The trans-double bond at an odd-numbered carbon (C9) will require the action of an isomerase during β-oxidation to convert it to a trans-Δ2-enoyl-CoA, a standard intermediate in this pathway. Studies on other trans-fatty acids have shown that they are generally oxidized at a slower rate than their cis-isomers. For instance, the oxidation of elaidoyl-CoA (trans-9-C18:1-CoA) is less efficient than that of oleoyl-CoA (cis-9-C18:1-CoA).[1]

dot

Caption: Predicted metabolic pathway of this compound.

Potential Effects on Cellular Signaling and Gene Expression

Trans-fatty acids are known to modulate the activity of transcription factors that regulate lipid metabolism, such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs).

-

PPARs: These nuclear receptors are key regulators of fatty acid oxidation. While some fatty acids are natural ligands for PPARs, the effect of trans-VLCFAs is not well-defined.

-

SREBPs: These transcription factors control the expression of genes involved in cholesterol and fatty acid synthesis. Some studies have shown that industrial trans-fatty acids can upregulate SREBP2 expression, leading to increased cholesterol synthesis.[2]

The consumption of diets containing trans-fatty acids has been shown to alter the expression of genes related to insulin sensitivity, such as PPARγ, lipoprotein lipase (LPL), and glucose transporter-4 (GLUT4).[3]

dot

Caption: Potential signaling pathways affected by this compound.

Quantitative Data from Related Fatty Acids

The following tables summarize quantitative data from studies on trans-fatty acids, providing a reference for the potential effects of this compound.

Table 1: Effects of Dietary Trans-Fatty Acids on Gene Expression in Rat Adipose Tissue

| Gene | Diet Group | Fold Change vs. Control | Reference |

| PPARγ | TFA | Downregulated | [3] |

| LPL | SFA | Upregulated | [3] |

| TFA | Downregulated | [3] | |

| GLUT4 | SFA | Downregulated | [3] |

| Resistin | SFA | Upregulated | [3] |

| TFA | Upregulated | [3] | |

| Adiponectin | SFA | Downregulated | [3] |

| SFA: Saturated Fatty Acid; TFA: Trans-Fatty Acid |

Table 2: Effects of Elaidic Acid (trans-9-C18:1) on Gene Expression in Human Hepatoma (HepG2) Cells

| Gene | Treatment | Fold Change vs. Oleic Acid | Reference |

| SREBP2 | Elaidic Acid (0.1 mM) | 2.3 | [2] |

| HMG-CoA Reductase | Elaidic Acid (0.1 mM) | 2.9 | [2] |

| Squalene Epoxidase | Elaidic Acid (0.1 mM) | 3.3 | [2] |

| Mevalonate Kinase | Elaidic Acid (0.1 mM) | 2.2 | [2] |

Table 3: Comparative Oxidation Rates of C18:1 Isomers by Rat Heart Mitochondria

| Substrate | Relative Oxidation Rate | Reference |

| Oleoyl-CoA (cis-9) | Higher | [4] |

| Vaccenoyl-CoA (trans-11) | Intermediate | [4] |

| Elaidoyl-CoA (trans-9) | Lower | [4] |

Experimental Protocols

Analysis of Fatty Acid Composition in Tissues

This protocol describes the extraction of total lipids, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography (GC).

Materials:

-

Tissue sample (e.g., liver, adipose)

-

Chloroform:Methanol (2:1, v/v)

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0)

-

Boron trifluoride-methanol reagent

-

Hexane

-

Anhydrous sodium sulfate

-

Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., SP-2560)

Procedure:

-

Homogenization: Homogenize a known weight of tissue in chloroform:methanol (2:1, v/v).

-

Lipid Extraction: Add 0.9% NaCl, vortex, and centrifuge to separate the phases. Collect the lower organic phase.

-

Drying: Dry the lipid extract under a stream of nitrogen.

-

Methylation: Add the internal standard and boron trifluoride-methanol reagent to the dried lipid extract. Heat at 100°C for 30 minutes.

-

FAME Extraction: After cooling, add water and hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water. Evaporate the hexane and reconstitute the FAMEs in a known volume of hexane.

-

GC Analysis: Inject an aliquot of the FAME solution into the GC-FID for separation and quantification. FAMEs are identified by comparing their retention times with those of known standards.

Measurement of Fatty Acid β-Oxidation in Cultured Cells

This protocol measures the rate of β-oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

[1-14C]-labeled fatty acid (e.g., palmitic acid, as a proxy) complexed to BSA

-

Incubation medium

-

Perchloric acid

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to desired confluency.

-

Pre-incubation: Wash cells with pre-warmed incubation medium.

-

Initiation of Reaction: Add incubation medium containing the [1-14C]-fatty acid-BSA complex to each well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Termination of Reaction: Stop the reaction by adding perchloric acid to each well.

-

Separation of Metabolites: Centrifuge the plate to pellet the precipitated protein. Collect the supernatant containing the acid-soluble metabolites.

-

Quantification: Add an aliquot of the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Normalization: Determine the protein concentration in each well to normalize the β-oxidation rate.

dot

Caption: Experimental workflow for fatty acid analysis in tissues.

Conclusion

While direct research on this compound is needed to elucidate its precise metabolic role, the existing knowledge of VLCFA and trans-fatty acid metabolism provides a strong foundation for predicting its behavior in cellular systems. It is likely to be a substrate for peroxisomal β-oxidation, albeit at a potentially slower rate than its cis-isomer, and may influence the expression of key genes involved in lipid homeostasis. The experimental protocols detailed in this guide offer a starting point for researchers to investigate the metabolism and cellular effects of this and other novel fatty acids. Future studies should focus on determining the substrate specificity of key metabolic enzymes for this compound and its impact on cellular signaling pathways to fully understand its physiological and pathological significance.

References

- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of dietary saturated and trans-fatty acids on expression of genes associated with insulin sensitivity in rat adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beta-Oxidation of the coenzyme A esters of vaccenic, elaidic, and petroselaidic acids by rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

(E)-Docos-9-enoic Acid: A Technical Guide to Its Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Docos-9-enoic acid is a long-chain monounsaturated trans-fatty acid. Unlike its cis-isomer, which is found in various natural sources, and other more common trans-fatty acids, this compound is not well-documented in scientific literature regarding its natural occurrence or specific biological functions. This technical guide provides a comprehensive overview of this molecule, focusing on its synthesis, predicted physicochemical properties, and expected analytical characteristics. Due to the scarcity of direct experimental data, this guide leverages information from closely related long-chain trans-fatty acids to propose synthetic routes and interpret spectroscopic data. Furthermore, it discusses the general biological impact of long-chain trans-fatty acids and illustrates a key signaling pathway they are known to modulate. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar molecules.

Physicochemical Properties

Given the lack of extensive experimental data for this compound, the following table summarizes its computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₂O₂ | PubChem |

| Molecular Weight | 338.6 g/mol | PubChem |

| XLogP3 | 8.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 19 | PubChem |

| Exact Mass | 338.318480578 Da | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1 & 2: Synthesis of Docos-9-yn-1-ol

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1-decyne in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Add n-butyllithium (a solution in hexanes) dropwise while maintaining the temperature at -78°C. Stir for 1 hour to ensure complete formation of the lithium acetylide.

-

In a separate flask, dissolve 1-bromo-12-hydroxydodecane in anhydrous THF.

-

Add the solution of 1-bromo-12-hydroxydodecane to the lithium acetylide solution dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield Docos-9-yn-1-ol.

Step 3: Synthesis of Docos-9-ynoic Acid

-

Dissolve the purified Docos-9-yn-1-ol in acetone in a flask equipped with a dropping funnel and a thermometer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, ensuring the temperature does not rise above 10°C.

-

After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Add isopropanol to quench any excess oxidant.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude Docos-9-ynoic acid, which can be purified by recrystallization.

Step 4: Synthesis of this compound

-

In a three-necked flask fitted with a dry ice condenser, add liquid ammonia.

-

Add small pieces of sodium metal until a persistent blue color is obtained.

-

Dissolve Docos-9-ynoic acid in anhydrous THF and add it dropwise to the sodium-ammonia solution.

-

Stir the reaction for several hours at -33°C.

-

Quench the reaction by the careful addition of solid ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Add water to the residue and acidify with hydrochloric acid.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Analytical and Spectroscopic Characterization

The following sections describe the expected spectroscopic data for this compound based on the known spectral characteristics of analogous long-chain trans-fatty acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (C22) | ~0.88 | Triplet |

| -(CH₂)₁₀- (C4-C7, C12-C21) | ~1.25 | Multiplet |

| -CH₂-CH= (C8, C11) | ~2.00 | Multiplet |

| -CH₂-COOH (C2) | ~2.35 | Triplet |

| -CH=CH- (C9, C10) | ~5.35 | Multiplet |

| -COOH | >10 (variable) | Singlet |

Expected ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| -CH₃ (C22) | ~14.1 |

| -(CH₂)n- | ~22.7 - 31.9 |

| -CH₂-CH= (C8, C11) | ~32.6 |

| -CH₂-COOH (C2) | ~34.1 |

| -CH=CH- (C9, C10) | ~130.5 |

| -COOH | ~180 |

Mass Spectrometry (MS)

For analysis by mass spectrometry, especially with electrospray ionization (ESI), fatty acids are typically observed as their deprotonated molecules [M-H]⁻ in negative ion mode.

Expected Fragmentation Pattern (ESI-MS/MS of [M-H]⁻)

| Ion | m/z | Description |

| [M-H]⁻ | 337.3 | Deprotonated molecule |

| [M-H-H₂O]⁻ | 319.3 | Loss of water |

| [M-H-CO₂]⁻ | 293.3 | Loss of carbon dioxide |

Biological Context and Signaling Pathways

While specific biological activities of this compound have not been reported, it belongs to the class of trans-fatty acids, which are known to have various physiological effects. Industrial trans-fatty acids, in particular, have been associated with adverse health outcomes. They can influence lipid metabolism and inflammatory processes.[1]

One of the key pathways affected by fatty acids is the regulation of lipogenesis through Sterol Regulatory Element-Binding Proteins (SREBPs).[2] SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid synthesis.[3] Unlike polyunsaturated fatty acids which tend to suppress SREBP-1c, some trans-fatty acids may not have this inhibitory effect, potentially contributing to altered lipid profiles.[2][4]

General Signaling Pathway for Fatty Acid Regulation of SREBP-1c

Caption: Regulation of lipogenesis by the SREBP-1c pathway.

Conclusion

This compound represents a poorly characterized long-chain trans-fatty acid. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The proposed synthetic route via alkyne reduction offers a reliable method for obtaining this molecule for further study. The predicted spectroscopic data serves as a reference for its identification and purity assessment. While its specific biological roles are unknown, its classification as a long-chain trans-fatty acid suggests potential involvement in lipid metabolism and inflammatory signaling pathways, warranting further investigation. This document aims to facilitate future research into the chemical, physical, and biological properties of this and other understudied fatty acids.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-3 Polyunsaturated Fatty Acids Suppress Insulin-induced SREBP-1c Transcription via Reduced Trans-activating Capacity of LXRα - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Trans-9-Docosenoic Acid

Introduction

Trans-9-docosenoic acid, also known as brassidic acid, is a trans monounsaturated omega-9 fatty acid. It is the trans isomer of erucic acid (cis-13-docosenoic acid) and cetoleic acid (cis-11-docosenoic acid).[1][2][3][4] The presence and concentration of trans fatty acids in food products are of significant interest to researchers due to their implications for cardiovascular health. This guide provides a comprehensive overview of the physicochemical properties of trans-9-docosenoic acid, detailed experimental protocols for its analysis, and an exploration of its biological significance.

Physicochemical Properties

The fundamental physical and chemical characteristics of trans-9-docosenoic acid are summarized below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | (9E)-Docos-9-enoic acid | |

| Synonyms | Brassidic acid, (E)-Docos-9-enoic acid | [1][2][3] |

| Molecular Formula | C22H42O2 | [5][6][7] |

| Molecular Weight | 338.6 g/mol | [5][6][7] |

| Melting Point | 61.5 °C | |

| Boiling Point | 282 °C (at 10 mmHg) | |

| Solubility | Insoluble in water. Soluble in ethanol, ether, and chloroform.[1][8][9][10][11] | |

| pKa (Predicted) | 4.78 ± 0.10 | [8][12] |

| Density (Predicted) | 0.891 ± 0.06 g/cm³ | [12] |

| Refractive Index | Not available | |

| Iodine Value | 74.98 | [9][10] |

| Neutralization Value | 165.72 | [9][10] |

Experimental Protocols

The accurate determination of the physicochemical properties of trans-9-docosenoic acid and its quantification in various matrices relies on a range of analytical techniques.

Fatty Acid Methyl Ester (FAME) Preparation

A crucial first step for the analysis of fatty acids by gas chromatography is their conversion to volatile fatty acid methyl esters (FAMEs).[13][14]

Methodology:

-

Fat Extraction: The lipid fraction is first extracted from the sample matrix using a suitable solvent system, such as a mixture of chloroform and methanol. The AOAC Official Method 996.06 is a commonly used procedure for fat extraction.[13]

-

Saponification/Esterification: The extracted triglycerides are saponified using a methanolic solution of sodium hydroxide or potassium hydroxide to yield glycerol and fatty acid salts.

-

Methylation: The fatty acid salts are then methylated using a reagent such as boron trifluoride (BF3) in methanol to form FAMEs.[13] The mixture is heated to ensure complete reaction.

-

Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using a non-polar solvent like hexane.

-

Purification: The hexane layer containing the FAMEs is washed with water to remove any remaining reactants and then dried over anhydrous sodium sulfate. The solvent is evaporated to obtain the purified FAMEs, which are then redissolved in a small volume of hexane for analysis.

Caption: Workflow for Fatty Acid Methyl Ester (FAME) Preparation.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for separating and quantifying individual fatty acids.[15]

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.[15] A long capillary column (e.g., 100 meters) coated with a highly polar stationary phase (e.g., CP-Sil 88 or SP-2560) is required for the separation of geometric and positional isomers of fatty acids.[13][16]

-

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the heated injector port of the GC.

-

Separation: The FAMEs are separated based on their chain length, degree of unsaturation, and the geometry and position of the double bonds as they travel through the column with the carrier gas (e.g., helium or hydrogen).[13][17]

-

Detection: The separated FAMEs are detected by the FID, which generates a signal proportional to the amount of each compound.

-

Quantification: The peaks in the resulting chromatogram are identified by comparing their retention times with those of known standards. Quantification is achieved by comparing the peak area of each FAME to that of an internal standard.[13]

Caption: Gas Chromatography (GC) Analysis Workflow for FAMEs.

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

For the definitive identification and isolation of trans fatty acid isomers, silver ion HPLC is often employed.[16]

Methodology:

-

Principle: This technique separates fatty acid methyl esters based on the number, position, and geometry of their double bonds. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention.

-

Instrumentation: An HPLC system equipped with a silver ion column and a UV or evaporative light scattering detector (ELSD) is used.

-

Mobile Phase: A non-polar mobile phase, such as hexane containing a small amount of a more polar solvent like acetonitrile, is typically used for elution.

-

Analysis: The sample is injected onto the column, and the separated isomers are detected. This method is particularly useful for isolating specific trans isomers for further characterization.[16]

Biological Significance and Signaling Pathways

While specific signaling pathways for trans-9-docosenoic acid are not well-documented, the general metabolic fate of trans fatty acids provides insight into its potential biological effects.

Trans fatty acids are metabolized differently than their cis counterparts. Studies on other trans fatty acids, such as elaidic acid (trans-9-octadecenoic acid), have shown that they are poor substrates for the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which is responsible for the esterification of cholesterol in cells.[18] This can lead to alterations in cellular lipid metabolism.

Research on the incorporation of docosenoic acid isomers into rat adipose tissue has shown that trans-isomers, such as brassidic acid, are not incorporated as readily as the cis-isomer, erucic acid.[19] Furthermore, brassidic acid can be partially converted into shorter-chain trans-monoenes, primarily C18:1, which are then found in the adipose tissue.[19]

Caption: Metabolic Fate of Trans-9-Docosenoic Acid.

Conclusion

Trans-9-docosenoic acid possesses distinct physicochemical properties that differentiate it from its cis-isomers. The analytical methodologies outlined in this guide, particularly high-resolution capillary gas chromatography, are essential for the accurate identification and quantification of this and other trans fatty acids in various matrices. While specific signaling pathways remain an area for further research, current evidence suggests that its metabolic fate involves partial degradation and limited incorporation into tissues compared to its cis counterpart. This guide provides a foundational understanding for researchers and professionals working in the fields of lipid chemistry, food science, and drug development.

References

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. ERUCIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. Erucic acid - Wikipedia [en.wikipedia.org]

- 4. Erucic acid, cis-13-Docosenoic acid, 95%, 1112-86-7 [chemkits.eu]

- 5. 9-Docosenoic acid | C22H42O2 | CID 53438742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Docosenoic Acid | C22H42O2 | CID 6433893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9Z-docosenoic acid | C22H42O2 | CID 13767089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 9. Erucic Acid [drugfuture.com]

- 10. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nonanoic Acid | C9H18O2 | CID 8158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (Z)-9-Docosenoic acid|lookchem [lookchem.com]

- 13. who.int [who.int]

- 14. Determination of Physicochemical Properties and Fatty Acid Composition of “Kabate” Larva Oil from Timor Island : Oriental Journal of Chemistry [orientjchem.org]

- 15. researchgate.net [researchgate.net]

- 16. aocs.org [aocs.org]

- 17. internationaloliveoil.org [internationaloliveoil.org]

- 18. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Comparative short-term incorporation of n-9 trans docosenoic (brassidic) and n-9 cis-docosenoic (erucic) acids into rat adipose tissue] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of (E)-Docos-9-enoic Acid: A Technical Guide to NMR Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of (E)-Docos-9-enoic acid. Due to the limited availability of directly published NMR data for this specific isomer, this guide presents a predicted data set based on the analysis of structurally similar long-chain monounsaturated fatty acids, particularly brassidic acid ((E)-docos-13-enoic acid) and general principles of NMR spectroscopy for unsaturated lipids. This document outlines detailed experimental protocols and presents predicted quantitative data in a structured format to facilitate understanding and application in research and development.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shift ranges for fatty acids and data from close structural analogs. The numbering convention starts with the carboxylic acid carbon as C-1.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (COOH) | ~11.0-12.0 | br s | - |

| H-9, H-10 | ~5.3-5.4 | m | - |

| H-2 | ~2.35 | t | ~7.5 |

| H-8, H-11 | ~2.00 | m | - |

| H-3 | ~1.63 | quint | ~7.4 |

| H-4 to H-7, H-12 to H-21 | ~1.25-1.40 | m | - |

| H-22 | ~0.88 | t | ~6.8 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Atom | Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~180.0 |

| C-9, C-10 | ~130.0 |

| C-2 | ~34.0 |

| C-8, C-11 | ~32.5 |

| C-3 | ~24.7 |

| C-20 | ~31.9 |

| C-4 to C-7, C-12 to C-19 | ~29.1-29.7 |

| C-21 | ~22.7 |

| C-22 | ~14.1 |

Experimental Protocols

The following section details the methodologies for acquiring high-quality NMR spectra for the structural characterization of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain fatty acids.[1] Other deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used depending on the experimental requirements.[2][3]

-

Concentration: Dissolve approximately 5-10 mg of the fatty acid in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.[1] The concentration may be adjusted to optimize signal-to-noise and prevent sample aggregation.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) in CDCl₃.

NMR Data Acquisition

High-resolution NMR spectrometers (400 MHz or higher) are recommended for detailed structural analysis.[4]

-

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is generally sufficient.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve sensitivity.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.[1]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural characterization of a long-chain unsaturated fatty acid like this compound.

Caption: Workflow for NMR-based structural characterization of fatty acids.

References

The Biological Activity of (E)-Docos-9-enoic Acid in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, also known as brassidic acid or trans-13-docosenoic acid, is a trans-monounsaturated very-long-chain fatty acid. Unlike its cis-isomer, erucic acid, which has been the subject of considerable research due to its association with myocardial lipidosis, the biological activities of this compound are less well-characterized. This technical guide provides a comprehensive overview of the current state of knowledge regarding the metabolic fate, physiological effects, and potential cellular mechanisms of this compound in mammals. The information is compiled from available in vivo and in vitro studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Metabolic Fate and Distribution

In vivo studies in rats have demonstrated that this compound is less readily absorbed and incorporated into tissues compared to its cis-isomer, erucic acid.

Digestibility and Tissue Incorporation

Early comparative studies in rats fed diets containing either brassidic acid or erucic acid revealed significant differences in their bioavailability and tissue accumulation. The digestibility of brassidic acid was found to be 46%, considerably lower than that of erucic acid, which was 83%[1]. This lower digestibility contributes to its reduced accumulation in various tissues.

Following ingestion, this compound is incorporated into the lipids of several organs, including the heart, adipose tissue, and liver. However, the extent of this incorporation is significantly less than that of erucic acid. Notably, the amount of brassidic acid found in cardiac lipids of rats after seven days of feeding was approximately ten times lower than that of erucic acid[1]. Both isomers are incorporated more into triglycerides than into phospholipids within these tissues[2].

Metabolism to Shorter-Chain Fatty Acids

This compound undergoes metabolic chain-shortening. It is readily converted to other trans-monounsaturated fatty acids, with elaidic acid (trans-9-octadecenoic acid, C18:1t) being a major metabolite that subsequently incorporates into organ lipids[2]. This metabolic conversion is a key aspect of its biological activity, as the effects of elaidic acid are more extensively studied.

Physiological Effects

The primary physiological effects of this compound observed in mammalian studies relate to its impact on plasma lipids and cardiac tissue, especially in comparison to erucic acid.

Cardiovascular System

A key finding from studies in rats is that this compound does not appear to possess the same cardiotoxic potential as erucic acid[2]. Erucic acid is known to cause a transient accumulation of lipids in the heart (myocardial lipidosis). In contrast, this compound leads to a significantly lower accumulation of docosenoic acids in the heart muscle[1]. This difference is attributed to its lower digestibility and reduced incorporation into cardiac lipids.

Plasma Lipids

In rats fed a diet with a low supply of linoleic acid, brassidic acid was observed to induce a significant increase in plasma triacylglycerols. However, this effect was suggested to be potentially due to a slower rate of fat absorption[2]. The plasma concentrations of the cis and trans isomers of docosenoic acid did not show a substantial difference in these studies[2].

Quantitative Data Summary

The following tables summarize the available quantitative data from comparative studies of this compound (brassidic acid) and its cis-isomer, erucic acid, in rats.

Table 1: Digestibility and Cardiac Accumulation

| Fatty Acid | Digestibility (%) | Relative Accumulation in Cardiac Lipids (after 7 days) |

| This compound | 46[1] | 1x |

| (Z)-Docos-9-enoic acid | 83[1] | 10x[1] |

Table 2: Tissue Lipid Incorporation

| Tissue | Predominant Lipid Fraction for Incorporation |

| Heart | Triglycerides[2] |

| Adipose Tissue | Triglycerides[2] |

| Liver | Triglycerides[2] |

Experimental Protocols

Animal Feeding Studies

-

Animals: Weanling male Wistar rats were commonly used.

-

Diets: Diets were prepared containing a controlled percentage of fat (e.g., 15-20% by weight). The source of this compound was often tribrassidin (the triglyceride of brassidic acid) or hydrogenated rapeseed oil. The control and comparative diets contained trierucin (the triglyceride of erucic acid) or high-erucic acid rapeseed oil. The amounts of C22:1 fatty acids were equalized across the experimental diets[1].

-

Duration: Studies ranged from short-term (3-7 days) to mean-term (16 weeks)[1][2].

-

Sample Collection: At the end of the feeding period, animals were euthanized, and blood and various tissues (heart, liver, adipose tissue) were collected for lipid analysis.

Lipid Analysis

-

Lipid Extraction: Total lipids were likely extracted from plasma and homogenized tissues using a standard chloroform:methanol extraction method (e.g., Folch or Bligh-Dyer methods).

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids were saponified and then methylated to form fatty acid methyl esters. This was a necessary step for gas chromatography analysis.

-

Gas Chromatography (GC): The FAMEs were separated and quantified using gas chromatography, likely with a flame ionization detector (FID). This technique would have allowed for the determination of the fatty acid composition of the total lipids, as well as the triglyceride and phospholipid fractions after their separation (e.g., by thin-layer chromatography).

Potential Signaling Pathways

Direct evidence for signaling pathways specifically modulated by this compound in mammals is currently lacking in the scientific literature. However, insights can be drawn from the known metabolism of brassidic acid to elaidic acid and the broader understanding of how trans fatty acids interact with cellular signaling cascades.

Sterol Regulatory Element-Binding Protein (SREBP) Pathway

Elaidic acid, the primary metabolite of brassidic acid, has been shown to stimulate the SREBP2-mediated cholesterol biosynthesis pathway. It appears to activate the SREBP signaling pathway by reducing intracellular cholesterol levels and decreasing the sensitivity of the SREBP cleavage-activating protein (SCAP) to cholesterol, leading to increased expression of genes involved in cholesterol synthesis[3].

References

- 1. [Short term comparative study of effects of n-9 trans-docosenoic (brassidic) acid and n-9, cis-docosenoic (erucic) acid on the cardiac lipids of weanling rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Comparison of mean-term physiological effects of cis and trans docosenoic acids in the rat. II. Effects on the lipids and fatty acids of plasma, adipose tissue, liver and heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Industrial Trans Fatty Acids Stimulate SREBP2‐Mediated Cholesterogenesis and Promote Non‐Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Potential of (E)-Docos-9-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(E)-Docos-9-enoic acid , also known as gondoic acid, is a monounsaturated omega-9 fatty acid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its pharmacological properties, with a focus on its anti-inflammatory effects and putative roles in other health aspects. While research on this specific fatty acid is emerging, this document synthesizes the available preclinical data and provides context from studies on similar long-chain monounsaturated fatty acids.

Core Pharmacological Profile: Anti-Inflammatory Activity

The most well-documented pharmacological effect of this compound is its anti-inflammatory activity. In vitro studies have demonstrated its ability to mitigate inflammatory responses in liver macrophages, known as Kupffer cells.

Mechanism of Action:

This compound exerts its anti-inflammatory effects through a multi-pronged approach. A key study has shown that it can significantly inhibit the expression of pro-inflammatory factors in lipopolysaccharide (LPS)-exposed Kupffer cells.[1] The underlying mechanism involves the suppression of reactive oxygen species (ROS) production and the blockade of the Protein Kinase C theta (PKCθ)/Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2] By inhibiting this pathway, gondoic acid effectively dampens the inflammatory cascade. Furthermore, it has been observed to enhance the expression of antioxidant genes, contributing to its overall protective effect against inflammation.[1]

Signaling Pathway Diagram:

Caption: Anti-inflammatory signaling pathway of this compound.

Quantitative Data Summary

Currently, there is a notable lack of publicly available, detailed quantitative data from dose-response studies on this compound. The following table is a template that can be populated as more specific research findings become available.

| Pharmacological Effect | Experimental Model | Concentration/Dose | Measured Parameter | Result | Reference |

| Anti-inflammatory | LPS-stimulated Kupffer cells | Data not available | Pro-inflammatory factor expression | Significantly inhibited | [1] |

| LPS-stimulated Kupffer cells | Data not available | ROS levels | Reduced | [1] | |

| LPS-stimulated Kupffer cells | Data not available | Antioxidant gene expression | Enhanced | [1] | |

| Cardioprotective | ApoE-/- mice fed a Western diet | 3% gadoleic acid (C20:1) | Atherosclerotic lesions | Significantly improved | |

| ApoE-/- mice fed a Western diet | 3% gadoleic acid (C20:1) | Plasma inflammatory cytokines (IL-6, TNF-α) | Significantly improved |

Note: Data on cardioprotective effects are for gadoleic acid (C20:1), a structurally similar long-chain monounsaturated fatty acid, and may not be directly extrapolated to this compound.

Potential Therapeutic Areas (Exploratory)

While direct evidence for this compound is limited, research on other long-chain monounsaturated fatty acids (LCMUFAs) suggests potential applications in other therapeutic areas.

a) Cardioprotective Effects:

Studies on fish oil-derived LCMUFAs, including gadoleic acid (C20:1), have indicated potential benefits for cardiovascular health. In animal models, diets supplemented with these fatty acids have been shown to improve endothelial function and attenuate the development of atherosclerotic lesions.[3] The proposed mechanisms include the alteration of gut microbiota, leading to an increase in short-chain fatty acid production and subsequent secretion of glucagon-like peptide-1 (GLP-1), as well as the upregulation of PPAR signaling pathways in the liver.[3]

b) Neuroprotective Effects:

The role of monounsaturated fatty acids in neuroprotection is an area of active research. While specific studies on this compound are lacking, the general importance of fatty acids in maintaining the structural integrity and function of neuronal membranes is well-established. Future research is warranted to explore the potential of gondoic acid in mitigating neuroinflammatory and neurodegenerative processes.

c) Anticancer Activity:

The potential anticancer properties of various fatty acids are being investigated. Some studies have shown that certain fatty acids can induce apoptosis and inhibit the proliferation of cancer cells in vitro. However, there is currently no direct evidence to support a significant anticancer effect of this compound.

Experimental Protocols (General)

a) Preparation of Fatty Acid Solutions for Cell Culture:

-

Stock Solution Preparation: Dissolve this compound in an appropriate solvent such as ethanol or DMSO to create a high-concentration stock solution.

-

Complexing with Bovine Serum Albumin (BSA): To enhance solubility and bioavailability in cell culture media, the fatty acid stock solution is typically complexed with fatty acid-free BSA. The stock solution is added to the cell culture medium containing a predetermined concentration of BSA and incubated (e.g., overnight at 37°C with gentle agitation) to allow for complex formation.

-

Sterilization: The final fatty acid-BSA complex solution should be sterile-filtered before being added to cell cultures.

Workflow for In Vitro Fatty Acid Treatment:

References

- 1. Gondoic acid alleviates LPS‑induced Kupffer cells inflammation by inhibiting ROS production and PKCθ/ERK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Long-chain monounsaturated fatty acid-rich fish oil attenuates the development of atherosclerosis in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Interaction of (E)-Docos-9-enoic Acid with Lipid Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, a trans monounsaturated very-long-chain fatty acid, is the geometric isomer of the naturally occurring cis-docos-9-enoic acid (erucic acid). The presence of the double bond in the trans configuration imparts a more linear and rigid structure to the acyl chain compared to its cis counterpart. This structural difference is fundamental to its interaction with and effects on lipid membranes, influencing key biophysical properties such as fluidity, permeability, and phase behavior. Understanding these interactions is critical for researchers in cell biology, biochemistry, and drug development, as alterations in membrane characteristics can profoundly impact cellular processes and the efficacy of liposomal drug delivery systems. This technical guide provides a comprehensive overview of the interaction of this compound with lipid membranes, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated molecular pathways.

Core Interaction Mechanism: Increased Membrane Order and Rigidity

The defining characteristic of this compound's interaction with lipid membranes is its tendency to increase the order and rigidity of the lipid bilayer. Unlike cis-unsaturated fatty acids which introduce a significant kink in their acyl chain, the trans double bond in this compound results in a more extended, linear conformation, similar to that of saturated fatty acids.[1] This linearity allows for more efficient packing of the fatty acid chains within the lipid bilayer, leading to stronger van der Waals interactions between adjacent lipid molecules. The consequence of this enhanced packing is a decrease in membrane fluidity and an increase in the overall order of the lipid acyl chains.

This ordering effect has significant implications for the biophysical properties of the membrane:

-

Decreased Fluidity: The tighter packing of lipid molecules reduces their lateral mobility, making the membrane less fluid. This can impact the function of membrane-embedded proteins, which often rely on a fluid environment for conformational changes and diffusion.

-

Increased Phase Transition Temperature (Tm): The gel-to-liquid crystalline phase transition temperature of the lipid bilayer is elevated. This is because more thermal energy is required to overcome the stronger intermolecular forces and induce the transition to a more disordered, fluid state.[2][3]

-

Altered Permeability: The more ordered and densely packed membrane presents a more formidable barrier to the passive diffusion of small molecules and ions across the bilayer.

Quantitative Effects on Lipid Membrane Properties

While specific quantitative data for this compound is limited in publicly available literature, the effects of trans fatty acids, in general, have been studied. The following table summarizes the expected quantitative effects based on studies of similar trans fatty acids. These values should be considered as illustrative of the trend, and specific measurements for this compound may vary.

| Membrane Property | Method | Model System | Expected Effect of this compound Incorporation | Reference |

| Membrane Fluidity (Order Parameter) | Fluorescence Polarization (DPH) | Phospholipid Vesicles | Increase in steady-state anisotropy (r), indicating decreased fluidity. | [4] |

| ²H-NMR Spectroscopy | Deuterated Phospholipid Bilayers | Increase in the deuterium order parameter (SCD), indicating increased acyl chain order. | [5][6] | |

| Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Phospholipid Vesicles | Increase in the main phase transition temperature (Tm). | [2][7][8][9] |

| Membrane Permeability | Solute Leakage Assays | Liposomes | Decrease in the rate of leakage of encapsulated solutes. | [10][11] |

| Bending Rigidity | X-ray Diffraction and Vesicle Fluctuation Analysis | Giant Unilamellar Vesicles (GUVs) | Increase in bending rigidity. | [12] |

Experimental Protocols

A variety of experimental techniques are employed to characterize the interaction of fatty acids with lipid membranes. Below are detailed methodologies for three key experiments.

Liposome Preparation by Thin-Film Hydration

This is a common method for preparing model lipid membranes (liposomes) incorporating fatty acids.[13][14][15]

Materials:

-

Phospholipid(s) of choice (e.g., DPPC, POPC)

-

This compound

-

Chloroform or a chloroform/methanol mixture

-

Hydration buffer (e.g., phosphate-buffered saline, Tris buffer)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of a defined pore size

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired amounts of phospholipid and this compound in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of fatty acid to phospholipid should be carefully chosen based on the experimental design.

-

Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask. . Ensure the water bath temperature is above the phase transition temperature of the lipid with the highest Tm.[14]

-

-

Hydration:

-

Add the hydration buffer to the flask containing the lipid film. The buffer should also be pre-warmed to a temperature above the lipid phase transition temperature.

-

Agitate the flask gently to hydrate the lipid film. This can be done by hand-swirling or using a vortex mixer at low speed. This process results in the formation of multilamellar vesicles (MLVs).

-

-

Sizing (Extrusion):

-

To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.

-

Load the MLV suspension into an extruder.

-

Pass the suspension repeatedly (typically 10-20 times) through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process should also be performed at a temperature above the lipid Tm.

-

The resulting suspension will contain large unilamellar vesicles (LUVs) with a relatively uniform size distribution.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermotropic properties of lipid membranes, specifically the phase transition temperature (Tm) and the enthalpy of the transition (ΔH).[10][16][17][18]

Materials:

-

Liposome suspension (prepared as described above)

-

Reference buffer (the same buffer used for liposome hydration)

-

Differential Scanning Calorimeter

Procedure:

-

Sample Preparation:

-

Carefully load a precise amount of the liposome suspension into a DSC sample pan.

-

Load an equal volume of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

Data Acquisition:

-

Place the sample and reference pans into the calorimeter cell.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature upwards at a constant rate (e.g., 1-2°C/min).

-

The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak at the phase transition temperature (Tm).

-

The Tm is determined as the temperature at the peak maximum.

-

The enthalpy of the transition (ΔH) is calculated by integrating the area under the peak.

-

A shift in Tm and a change in the shape or width of the peak upon incorporation of this compound provide information about its interaction with the lipid bilayer.

-

Fluorescence Polarization/Anisotropy

This technique is used to assess membrane fluidity by measuring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.[7][9][19][20][21] 1,6-diphenyl-1,3,5-hexatriene (DPH) is a commonly used probe.

Materials:

-

Liposome suspension

-

Fluorescent probe (e.g., DPH in a suitable solvent like tetrahydrofuran)

-

Fluorometer equipped with polarizers

Procedure:

-

Probe Incorporation:

-

Add a small aliquot of the DPH solution to the liposome suspension while vortexing. The final probe-to-lipid molar ratio should be low (e.g., 1:500) to avoid self-quenching.

-

Incubate the mixture in the dark at a temperature above the lipid Tm for a sufficient time (e.g., 30-60 minutes) to allow the probe to partition into the lipid bilayers.

-

-

Measurement:

-

Place the sample in a thermostatted cuvette in the fluorometer.

-

Excite the sample with vertically polarized light at the excitation wavelength of DPH (around 355 nm).

-

Measure the intensity of the emitted fluorescence through polarizers oriented parallel (I||) and perpendicular (I⊥) to the excitation polarizer at the emission wavelength (around 430 nm).

-

-

Calculation of Anisotropy (r):

-

The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)

-

Where G is an instrumental correction factor (the ratio of the sensitivities of the detection system for vertically and horizontally polarized light).

-

An increase in the anisotropy value indicates a more ordered membrane and thus, lower fluidity.

-

Impact on Cellular Signaling Pathways

The alteration of membrane fluidity and organization by this compound can have profound effects on cellular signaling pathways that are dependent on the membrane environment. While direct signaling roles for this compound are not well-established, its impact on membrane physical properties suggests potential modulation of several key pathways.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs are integral membrane proteins whose conformational changes and interactions with G-proteins are sensitive to the surrounding lipid environment. Increased membrane rigidity, as induced by trans fatty acids, can hinder the conformational flexibility of GPCRs, potentially reducing their activation efficiency.[18][19][22][23][24][25]

References

- 1. Membrane fluidity - Wikipedia [en.wikipedia.org]

- 2. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Trans Fatty Acid Derived Phospholipids Show Increased Membrane Cholesterol and Reduced Receptor Activation as Compared to Their Cis Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tsapps.nist.gov [tsapps.nist.gov]

- 6. Effect of Temperature on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How fatty acids of different chain length enter and leave cells by free diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma membrane is no barrier to free fatty acid [asbmb.org]

- 10. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]

- 11. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct Effects of Fatty Acids on Translocation of γ- and ε-Subspecies of Protein Kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Synergistic activation of type III protein kinase C by cis-fatty acid and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Membranes and Transport | Biological Principles [bioprinciples.biosci.gatech.edu]

- 16. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 17. Short-Chain Fatty Acid Receptors and Cardiovascular Function [mdpi.com]

- 18. Frontiers | Lipid Dynamics in Membranes Slowed Down by Transmembrane Proteins [frontiersin.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. trans-Fatty acids promote proinflammatory signaling and cell death by stimulating the apoptosis signal-regulating kinase 1 (ASK1)-p38 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GPCRs get fatty: the role of G protein-coupled receptor signaling in the development and progression of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Free fatty acids-sensing G protein-coupled receptors in drug targeting and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Free fatty acid receptor - Wikipedia [en.wikipedia.org]

- 24. Activation of protein kinase C by cis- and trans-fatty acids and its potentiation by diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phospholipid fatty acid composition and protein kinase C activity in the large intestine of rats fed on butter and coconut-oil diets | British Journal of Nutrition | Cambridge Core [cambridge.org]

A Technical Guide to the Biosynthesis of Very-Long-Chain Trans-Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biosynthetic pathways, enzymatic players, and analytical methodologies related to very-long-chain trans-fatty acids (VLC-TFAs). While the primary source of trans-fatty acids in the human diet stems from industrial partial hydrogenation of vegetable oils and ruminant animal products, their subsequent metabolic fate, including endogenous elongation, is a critical area of research.[1][2] Understanding this process is vital for elucidating the systemic effects of dietary trans-fats and for the development of therapeutics targeting lipid metabolism.

The Core Biosynthetic Pathway: Fatty Acid Elongation

Dietary trans-fatty acids (TFAs), once absorbed and activated to their acyl-CoA thioesters, can enter the endogenous fatty acid metabolic pool.[3] Like their saturated and cis-unsaturated counterparts, these TFA-CoAs can serve as substrates for the fatty acid elongation (FAE) system, a four-step cyclical process that extends the fatty acyl chain by two carbons per cycle. This process occurs primarily in the endoplasmic reticulum.[4][5]

The FAE cycle is catalyzed by a complex of four distinct enzymes:

-

Condensation: This is the first and rate-limiting step, catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs). An acyl-CoA (e.g., a C18 trans-fatty acyl-CoA) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA.[6][7]

-

First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR).[7]

-

Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).[7][8]

-

Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (ECR), yielding an acyl-CoA that is two carbons longer than the initial substrate.[7][8]

This newly elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into complex lipids like phospholipids, triacylglycerols, or sphingolipids.[4]

Caption: The four-step enzymatic cycle for elongating a trans-fatty acyl-CoA substrate.

Enzymology and Substrate Specificity

The substrate specificity of the FAE system is largely determined by the ELOVL elongases. Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting distinct preferences for the chain length and degree of unsaturation of their fatty acyl-CoA substrates.[4][6] While comprehensive data on trans-isomer specificity is limited, the known substrate ranges for ELOVLs involved in saturated and monounsaturated fatty acid elongation provide a basis for understanding potential VLC-TFA synthesis.

| Enzyme Family | Members | Primary Substrates (Saturated/Monounsaturated) | Potential Role in VLC-TFA Biosynthesis |

| ELOVL | ELOVL1, 3, 6, 7 | Involved in elongation of saturated and monounsaturated fatty acids.[4][9] | Likely responsible for elongating common dietary trans-monounsaturated fatty acids (e.g., elaidic acid, C18:1t). |

| ELOVL2, 4, 5 | Primarily elongate polyunsaturated fatty acids (PUFAs).[4][9] | May be involved in the elongation of dietary trans-PUFAs, though this is less characterized. | |

| Reductases & Dehydratase | KCR, HCD, ECR | Generally considered non-specific to the fatty acid substrate.[7] | Expected to process the intermediates generated from trans-fatty acid condensation. |

This table summarizes general substrate classes. Specific kinetic data for trans-isomers are not widely available and represent a key area for future research.

Experimental Protocols

The analysis and quantification of VLC-TFAs in biological samples require precise and sensitive analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard method.[1][10]

This protocol provides a representative workflow for the analysis of total fatty acids, including VLC-TFAs, from a plasma sample.

1. Sample Preparation and Lipid Extraction:

-

To a 100 µL plasma aliquot, add an internal standard solution. A deuterated fatty acid or a fatty acid with an odd carbon number (e.g., C17:0) not typically found in the sample is used for accurate quantification.[11][12]

-

Perform total lipid extraction using a solvent system such as methanol/toluene (4:1, v/v) or the Folch method (chloroform/methanol, 2:1, v/v).[11]

2. Hydrolysis and Derivatization (Transesterification):

-

The extracted lipids must be hydrolyzed to release free fatty acids, which are then derivatized to volatile fatty acid methyl esters (FAMEs) for GC analysis.[10][12]

-

A common method is acid-catalyzed transesterification: Add 0.2 mL of acetyl chloride slowly to the sample in the methanol/toluene mixture.[11]

-

Seal the tube and heat at 100°C for 1 hour to facilitate the simultaneous hydrolysis and methylation.[11]

3. FAME Extraction and Sample Cleanup:

-

After cooling, neutralize the reaction with a base, such as 6% potassium carbonate (K2CO3).[11]

-

Centrifuge the sample to separate the phases.

-

The upper organic phase containing the FAMEs is carefully transferred to a new vial.

-

Concentrate the sample under a gentle stream of nitrogen.[11]

4. GC-MS Analysis:

-

Column: Use a highly polar capillary column (e.g., 100 m cyanosilicone phase like SP-2560 or CP-Sil 88) designed for detailed separation of FAME isomers, including cis and trans isomers.[1]

-

Injection: Inject 1 µL of the concentrated sample into the GC inlet, typically with a split ratio (e.g., 1:10).[11]

-

Oven Program: A slow temperature ramp is crucial for separating long-chain isomers. An example program:

-

Initial temperature: 130°C, hold for 2 min.

-

Ramp 1: 2°C/min to 160°C, hold for 1 min.

-

Ramp 2: 1°C/min to 260°C, hold for 10 min.[11]

-

-

Mass Spectrometry: Operate the MS in either scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Identification is confirmed by comparing retention times and mass spectra against authentic standards and spectral libraries.[10]

5. Quantification:

-

Calculate the concentration of each VLC-TFA by comparing its peak area to the peak area of the known-concentration internal standard.[10]

Caption: A typical workflow for the extraction and analysis of VLC-TFAs from biological samples.

Implications for Research and Drug Development

-

Metabolic Disease: The accumulation of specific VLCFAs, influenced by the elongation of dietary precursors, may alter membrane fluidity, cellular signaling, and contribute to insulin resistance and hepatic steatosis.[2][13]

-

Drug Targeting: The ELOVL enzymes are potential therapeutic targets. Inhibitors of specific ELOVLs could modulate the production of bioactive lipids. Understanding how these inhibitors affect the metabolism of dietary trans-fats is crucial to avoid unintended off-target effects.

-

Biomarkers: The profile of VLC-TFAs in plasma or tissues could serve as a biomarker for high dietary trans-fat intake and may correlate with the risk of cardiovascular or metabolic diseases.[14]

References

- 1. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of Trans Fatty Acids on Human Health: Regulation and Consumption Patterns [mdpi.com]

- 3. Metabolism of trans fatty acids with emphasis on the effects of trans, trans-octadecadienoate on lipid composition, essential fatty acid, and prostaglandins: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid elongases in mammals: their regulation and roles in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ELOVL proteins: Very and ultra long-chain fatty acids at the crossroads between metabolic and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. diva-portal.org [diva-portal.org]

- 10. Secure Verification [redun.educons.edu.rs]

- 11. Analysis of very long chain fatty acids (VLCFA) [bio-protocol.org]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolic implications of dietary trans-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Endogenous Production of Long-Chain Polyunsaturated Fatty Acids and Metabolic Disease Risk - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of (E)-Docos-9-enoic Acid by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Docos-9-enoic acid, a monounsaturated very-long-chain fatty acid, is of growing interest in various research fields, including nutrition, metabolic studies, and as a potential biomarker. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological roles and for potential applications in drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of fatty acids due to its high sensitivity, selectivity, and reproducibility.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using GC-MS after conversion to its fatty acid methyl ester (FAME).

Principle

The quantitative analysis of this compound by GC-MS involves three main steps:

-

Lipid Extraction: Total lipids are extracted from the biological sample using a suitable organic solvent mixture, such as chloroform/methanol.

-

Derivatization (Transesterification): The carboxylic acid group of the fatty acid is converted to a more volatile methyl ester (FAME) through a process called transesterification. This is essential for analysis by gas chromatography.[4]

-

GC-MS Analysis: The resulting FAMEs are separated on a gas chromatography column and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

Apparatus and Materials

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, SP-2560, or equivalent).

-

Autosampler

-

Centrifuge